5'-三氢二磷酸腺苷,钡盐 (1:3)

描述

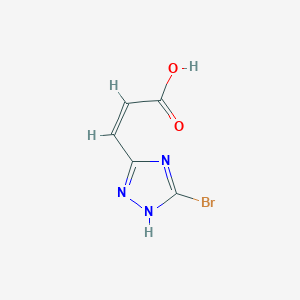

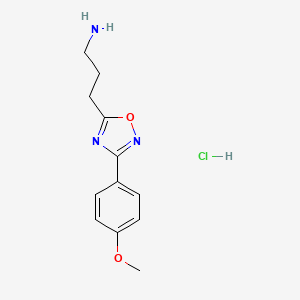

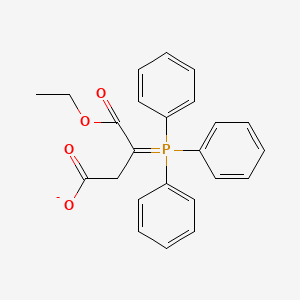

Adenosine 5’-(trihydrogen diphosphate), also known as Adenosine diphosphate (ADP), is an important organic compound in metabolism and is essential to the flow of energy in living cells . ADP consists of three important structural components: a sugar backbone attached to adenine and two phosphate groups bonded to the 5 carbon atom of ribose . The diphosphate group of ADP is attached to the 5’ carbon of the sugar backbone, while the adenine attaches to the 1’ carbon .

Synthesis Analysis

ADP is formed through dephosphorylation of adenosine 5’-triphosphate (ATP) by ATPases and can be converted back to ATP by ATP synthases . ADP can also be metabolized to adenosine 5’-monophosphate (AMP) and 2’-deoxyadenosine 5’-diphosphate (dADP) .Molecular Structure Analysis

The molecular formula of the barium salt of Adenosine 5’-(trihydrogen diphosphate) is Ba3(C10H12N5O10P2)2 . It has a molecular weight of 1260.34 .Chemical Reactions Analysis

Energy transfer used by all living things is a result of dephosphorylation of ATP by enzymes known as ATPases . The cleavage of a phosphate group from ATP results in the coupling of energy to metabolic reactions and a by-product of ADP . ATP is continually reformed from lower-energy species ADP and AMP .科学研究应用

Biomedical Research Reagent

Adenosine 5’-(trihydrogen diphosphate), barium salt (1:3) is extensively used in biomedical research as a biochemical reagent. It plays a crucial role in studying protein kinase activities and signal transduction pathways, which are fundamental processes in cellular communication and function .

Cardiovascular Studies

This compound is instrumental in cardiovascular research, particularly for investigating heart conditions such as heart failure and arrhythmias. Its properties allow for in-depth exploration of heart muscle responses and treatments .

Biochemical Synthesis

In organic synthesis, pharmaceuticals, and agrochemicals, Adenosine 5’-(trihydrogen diphosphate), barium salt (1:3) serves as an important raw material and intermediate. It contributes to the synthesis of various biochemical compounds .

Metabolic Compound Formulation

It is used in salt formulations of essential metabolic compounds like adenosine diphosphate (ADP), which is central to energy transfer within cells .

Stomatal Closure Signaling

The compound has been found to stimulate stomatal closure in plants and can act as a secondary messenger during abscisic acid (ABA) signaling, which is vital for plant stress responses .

RNA Catabolism Inhibition

It has the capability to block RNA catabolism by inhibiting exoribonucleases (XRNs) activity in both the nucleus and cytosol. This application is significant in genetic studies and molecular biology research .

Energy Transfer Studies

Adenosine 5’-(trihydrogen diphosphate), barium salt (1:3) is involved in the study of energy transfer within cells, as it can be metabolized from adenosine triphosphate (ATP) and converted back to ATP or to other nucleotides like adenosine monophosphate (AMP) .

Selective Recognition in Organisms

The compound’s selective recognition capabilities make it significant for studying its indispensable functions to organisms, especially given the challenge posed by other nucleosides triphosphate that hold similar structural features .

作用机制

Target of Action

Adenosine 5’-(trihydrogen diphosphate), barium salt (1:3), also known as Adenosine 5’-Diphosphate, Barium Salt, primarily targets sulfotransferase enzymes . These enzymes play a crucial role in the transfer of a sulfo group to specific substrates, including hormones, neurotransmitters, drugs, and lipids .

Mode of Action

The compound interacts with its targets by serving as a donor of phosphate groups . This interaction leads to the phosphorylation of various proteins, which can alter their function and result in various downstream effects .

Biochemical Pathways

The action of Adenosine 5’-Diphosphate, Barium Salt affects several biochemical pathways. It is involved in the sulfotransferase pathway , where it acts as a phosphate group donor . The phosphate groups are transferred to various proteins, altering their function and impacting downstream cellular processes .

Pharmacokinetics

It is known that the compound is involved in various metabolic processes, including the sulfotransferase pathway .

Result of Action

The molecular and cellular effects of the compound’s action are diverse, given its role in phosphorylation. Phosphorylation can activate or deactivate proteins, alter protein function, and impact cellular processes such as signal transduction and metabolism .

安全和危害

未来方向

属性

InChI |

InChI=1S/C10H15N5O10P2.3Ba/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20;;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20);;;/t4-,6-,7-,10-;;;/m1.../s1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAHUZPRWXHRRAS-MSQVLRTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)N.[Ba].[Ba].[Ba] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O)N.[Ba].[Ba].[Ba] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15Ba3N5O10P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70855741 | |

| Record name | Adenosine 5'-(trihydrogen diphosphate)--barium (1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70855741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

839.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

40436-88-2 | |

| Record name | Adenosine 5'-(trihydrogen diphosphate)--barium (1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70855741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-Methyl-2-[(3-methylphenyl)(phenyl)methoxy]ethan-1-amine](/img/structure/B1401470.png)

![4-{[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]oxy}aniline](/img/structure/B1401472.png)

![2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B1401474.png)

![tert-Butyl 6-((4-isopropoxyphenyl)carbamoyl)-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B1401477.png)